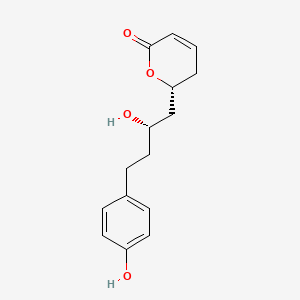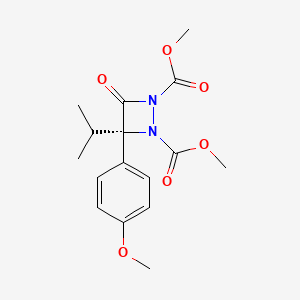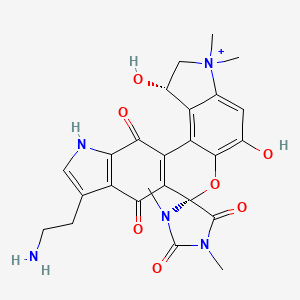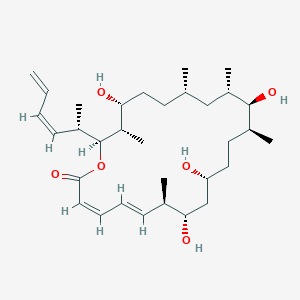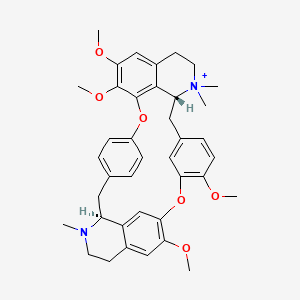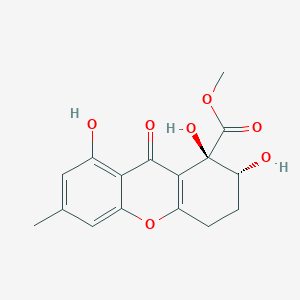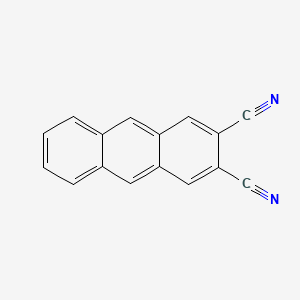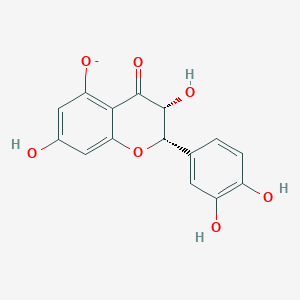
(+)-Epitaxifolin(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-epitaxifolin(1-) is the conjugate base of (+)-epitaxifolin arising from selective deprotonation of the 7-OH group; major species at pH 7.3. It is a conjugate base of a (+)-epitaxifolin.
Aplicaciones Científicas De Investigación
Epilepsy Research
Epilepsy Research and Treatments : Studies related to epilepsy research, such as the EPITARGET project, have been exploring new methodologies to increase the power and reproducibility of preclinical studies. This project aims to identify biomarkers and develop treatments for epileptogenesis, which could be a potential area of application for compounds like (+)-Epitaxifolin (Lapinlampi et al., 2017).
Advancements in Epilepsy Research : Large European Union-funded epilepsy-related research projects, including DESIRE, EpimiRNA, EPISTOP, EpiTarget, EpiXchange, EpiPGX, and EpiCARE, have been focusing on creating infrastructures, innovations, and commercial applications in epilepsy research. This encompasses biomarkers, genetics, therapeutics, comorbidities, and biobanks, presenting another potential area where (+)-Epitaxifolin could be investigated (Pitkänen et al., 2019).
Cancer Research
- Preclinical Efficacy Against Cancer : Research on Epcoritamab, a bispecific IgG1 antibody redirecting T-cells toward CD20+ tumor cells, showcases the efficacy against primary tumor cells. Such preclinical studies on novel compounds indicate a broader scope for exploring the application of (+)-Epitaxifolin in similar contexts (van der Horst et al., 2021).
Epigenetic Research
Epigenetics and Genetic Epidemiology : Tools like epiTAD enable researchers to compare genomic 3D organization and annotations across multiple databases. The exploration of epigenetics in genetic epidemiology could be a relevant field for applying (+)-Epitaxifolin, given its potential impact on genetic expression and regulation (Creed et al., 2019).
Epigenetic Modifications as Therapeutic Targets : Epigenetic modifications play a critical role in cancer and other diseases, making them valuable therapeutic targets. Research on DNA and histone modifications could offer insights into how (+)-Epitaxifolin might be used in this domain (Kelly et al., 2010).
Propiedades
Nombre del producto |
(+)-Epitaxifolin(1-) |
|---|---|
Fórmula molecular |
C15H11O7- |
Peso molecular |
303.24 g/mol |
Nombre IUPAC |
(2S,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-4-oxo-2,3-dihydrochromen-5-olate |
InChI |
InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/p-1/t14-,15-/m0/s1 |
Clave InChI |
CXQWRCVTCMQVQX-GJZGRUSLSA-M |
SMILES isomérico |
C1=CC(=C(C=C1[C@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)[O-])O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)[O-])O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



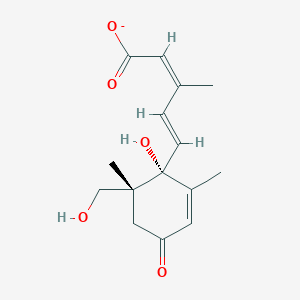
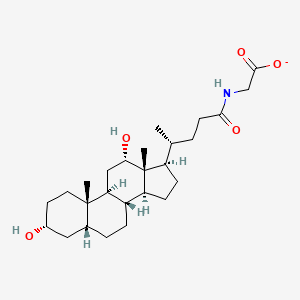
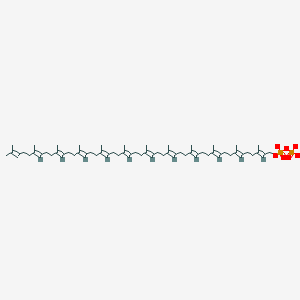
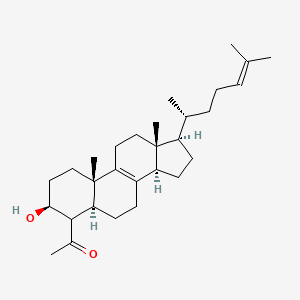
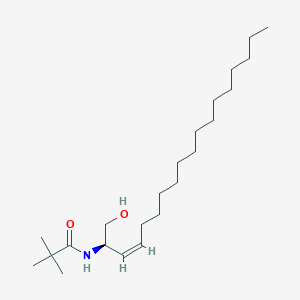
![(15R)-13-benzyl-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263193.png)

